molecular formula C20H24N2O B5797538 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5797538
M. Wt: 308.4 g/mol
InChI Key: DLPKKTCOPODWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone, also known as MBPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MBPE belongs to the class of compounds known as piperazines, which have been shown to exhibit a wide range of biological activities. In

Scientific Research Applications

1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit activity as a serotonin and norepinephrine reuptake inhibitor, as well as a dopamine receptor antagonist. These properties make it a potential candidate for the treatment of a variety of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to involve its ability to modulate the activity of neurotransmitters in the brain. Specifically, it has been shown to inhibit the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in an enhanced activation of postsynaptic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects. In addition to its activity as a serotonin and norepinephrine reuptake inhibitor, it has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high purity and well-defined chemical structure, which allows for precise dosing and accurate measurements of its effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential use as a treatment for depression and other psychiatric disorders. Another area of interest is its potential use as a neuroprotective agent, due to its antioxidant and anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.

Synthesis Methods

The synthesis of 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-methylbenzyl)piperazine with 1-bromo-4-nitrobenzene, followed by reduction of the resulting nitro compound with palladium on carbon to yield the final product. The reaction proceeds under mild conditions and yields a high purity product.

properties

IUPAC Name

1-[4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-3-5-18(6-4-16)15-21-11-13-22(14-12-21)20-9-7-19(8-10-20)17(2)23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPKKTCOPODWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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